Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a chemical compound with the molecular formula and a molecular weight of approximately 160.21 g/mol. It is classified as an ester derived from hexanoic acid, featuring a hydroxyl group and a methyl group at specific positions on the carbon chain. The compound is recognized by its CAS number, 159419-35-9, and is also known by various synonyms including methyl (3R)-3-hydroxy-5-methylhexanoate .
The structure of this compound includes a six-carbon chain (hexanoic acid) with a hydroxyl group at the third carbon and a methyl group at the fifth carbon, making it a branched-chain fatty acid derivative. This unique structure contributes to its distinct chemical properties and potential applications in various fields.
These reactions highlight the compound's reactivity and versatility in organic synthesis.
Research indicates that hexanoic acid derivatives exhibit various biological activities. The presence of the hydroxyl group suggests potential roles in antimicrobial and antifungal activities, as similar compounds have shown effectiveness against various pathogens. Additionally, esters of fatty acids are often involved in metabolic processes, potentially influencing lipid metabolism and energy production in biological systems .
The synthesis of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester can be achieved through several methods:
These methods provide options for synthesizing the compound with varying degrees of efficiency and environmental impact.
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester finds applications across several domains:
These applications leverage its unique chemical properties for commercial benefits.
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester shares similarities with other compounds within the fatty acid ester category. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Hexanoic Acid | 116.16 g/mol | Straight-chain fatty acid without hydroxyl or methyl groups | |
| Methyl 3-hydroxyhexanoate | 146.18 g/mol | Lacks the additional methyl group at position five | |
| (R)-(-)-3-hydroxy-5-methyl-hexanoic Acid | 146.18 g/mol | Different stereochemistry affecting biological activity | |
| Methyl Caproate | 116.16 g/mol | A simple caproate without hydroxyl functionality |
The uniqueness of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester lies in its branched structure featuring both a hydroxyl and a methyl group, which distinguishes it from linear counterparts and influences its reactivity and biological properties .
The asymmetric hydrogenation of β-ketoesters using chiral transition metal complexes has emerged as a cornerstone for synthesizing (3R)-3-hydroxy-5-methylhexanoic acid methyl ester. Ruthenium-based catalysts, such as the DIPSkewphos/3-AMIQ-Ru(II) system, enable dynamic kinetic resolution (DKR) during hydrogenation, achieving enantiomeric excess (ee) values exceeding 99%. This system operates via a proposed transition state where the β-ketoester binds to the Ru center through its carbonyl oxygen, while the chiral ligand induces stereochemical control.
Table 1: Performance of Catalytic Systems in β-Ketoester Hydrogenation
| Catalyst System | Substrate Scope | ee (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| DIPSkewphos/3-AMIQ-Ru(II) | α-Alkyl β-ketoesters | ≥99 | ≥99:1 (anti:syn) |
| BINAP-Ru | Linear β-ketoesters | 92–95 | 95:5 |
Key parameters influencing selectivity include:
Non-metallic systems employing chiral organocatalysts, such as thiourea-based catalysts, provide a metal-free alternative. These catalysts facilitate hydride transfer from Hantzsch esters to β-ketoesters via hydrogen-bonding interactions. While ee values remain moderate (80–88%), this method avoids metal contamination, making it suitable for pharmaceutical synthesis.